Product packaging for Benz[a]anthracene-7-acetonitrile-13C2(Cat. No.:)

Benz[a]anthracene-7-acetonitrile-13C2

Cat. No.: B589462
M. Wt: 269.3 g/mol
InChI Key: GHUUNAACTDWPKC-ALQHTKJJSA-N
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Description

Contextualizing Benz[a]anthracene Derivatives within the Scope of Aromatic Hydrocarbon Research

Benz[a]anthracene is a polycyclic aromatic hydrocarbon consisting of four fused benzene (B151609) rings. nih.gov It is commonly found in the environment as a product of burning organic materials like gasoline and is frequently used as a model compound in studies on the environmental degradation of PAHs. taylorandfrancis.com Its structure is a foundational component of more complex and potent carcinogenic PAHs. taylorandfrancis.com

Research into benz[a]anthracene and its derivatives is crucial for understanding the broader class of PAHs. Studies have explored its metabolism by various organisms and enzyme systems, such as the fungus Irpex lacteus and human and rat cytochrome P450 enzymes. nih.govtandfonline.com For instance, the metabolism of benz[a]anthracene in human liver microsomes has been shown to produce several dihydrodiols, with the primary metabolites being BA-8,9-dihydrodiol, BA-5,6-dihydrodiol, and BA-10,11-dihydrodiol. nih.gov The study of derivatives, such as the highly carcinogenic 7,12-dimethylbenz[a]anthracene (B13559) (DMBA), provides further insight into how structural modifications influence metabolic pathways and biological activity. core.ac.uk By investigating these derivatives, researchers can elucidate structure-activity relationships and the mechanisms that lead to toxicity and carcinogenesis.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H13N B589462 Benz[a]anthracene-7-acetonitrile-13C2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-benzo[a]anthracen-7-ylacetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13N/c21-12-11-19-17-8-4-2-6-15(17)13-20-16-7-3-1-5-14(16)9-10-18(19)20/h1-10,13H,11H2/i11+1,12+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHUUNAACTDWPKC-ALQHTKJJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C(C4=CC=CC=C4C=C32)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C=CC3=C(C4=CC=CC=C4C=C32)[13CH2][13C]#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies and Isotopic Incorporation Strategies for Benz a Anthracene 7 Acetonitrile 13c2

Precursor Synthesis and Core Functionalization of the Benz[a]anthracene Moiety

The synthesis of Benz[a]anthracene-7-acetonitrile-¹³C₂ begins with the preparation of a suitable benz[a]anthracene precursor functionalized at the 7-position. The benz[a]anthracene framework itself is an ortho-fused polycyclic arene consisting of four fused benzene (B151609) rings. nih.gov Synthetic strategies to obtain this core structure can involve multi-step processes like Suzuki–Miyaura reactions followed by ring-closing metathesis. beilstein-journals.org

For the specific synthesis of the target molecule, a common and effective precursor is 7-methylbenz[a]anthracene (B135024). nih.govnih.gov This precursor allows for functionalization at the desired C-7 position. The methyl group is particularly reactive and can be readily converted into a more versatile functional group suitable for coupling reactions. A standard method involves the radical bromination of 7-methylbenz[a]anthracene using a reagent like N-bromosuccinimide (NBS) with a radical initiator. This reaction selectively converts the methyl group into a bromomethyl group, yielding 7-(bromomethyl)benz[a]anthracene. This derivative is an excellent electrophile, primed for nucleophilic substitution by a labeled cyanide source.

Another potential precursor is Benz[a]anthracene-7,12-dione, which can be chemically modified to introduce functionality at the 7-position. nist.gov However, the route via 7-methylbenz[a]anthracene is often more direct for introducing a side chain at this specific location.

Table 1: Key Precursors and Intermediates

Compound Name Molecular Formula Role in Synthesis
Benz[a]anthracene C₁₈H₁₂ Core polycyclic aromatic hydrocarbon structure. nih.gov
7-Methylbenz[a]anthracene C₁₉H₁₄ Starting material for functionalization at the 7-position. nih.gov

Targeted Incorporation of Carbon-13 Isotopes at the Acetonitrile (B52724) Side Chain

The introduction of the ¹³C₂-labeled acetonitrile group is a critical phase of the synthesis, accomplished through a two-stage process involving the preparation of the labeled synthon and its subsequent attachment to the PAH core.

Regioselective Synthesis of the ¹³C₂-Labeled Acetonitrile Group

The synthesis of acetonitrile labeled with carbon-13 at both carbon positions (¹³CH₃¹³CN) is essential for this process. One effective laboratory-scale method is the nucleophilic substitution of ¹³C-labeled methyl iodide with a ¹³C-labeled cyanide salt.

Reaction: ¹³CH₃I + K¹³CN → ¹³CH₃¹³CN + KI

For this reaction, commercially available ¹³CH₃I with high isotopic purity (>99%) is typically used to ensure the final product has minimal isotopic dilution.

An alternative scalable route is the dehydration of ¹³C-labeled acetamide (B32628) (¹³CH₃¹³CONH₂) using a strong dehydrating agent such as phosphorus pentoxide (P₂O₅). This method avoids the use of toxic methyl halides and can produce yields in the range of 70-85%.

Reaction: ¹³CH₃¹³CONH₂ + P₂O₅ → ¹³CH₃¹³CN + 2HPO₃

Both methods result in Acetonitrile-¹³C₂, a stable isotopologue with a molecular weight of 43.04 g/mol , ready for the coupling reaction.

Coupling Reactions for Attachment of the Labeled Acetonitrile to the Benz[a]anthracene Core

With the functionalized benz[a]anthracene precursor and the ¹³C₂-labeled cyanide source prepared, the final carbon framework is assembled via a coupling reaction. The most common approach is a nucleophilic substitution reaction, often referred to as a Kolbe nitrile synthesis.

The 7-(bromomethyl)benz[a]anthracene precursor is dissolved in a polar aprotic solvent, such as acetone (B3395972) or dimethylformamide (DMF), to facilitate the reaction. A salt of the labeled cyanide, such as sodium ¹³C-cyanide (Na¹³C¹³N) or potassium ¹³C-cyanide (K¹³C¹³N), is then introduced. The cyanide anion acts as a nucleophile, attacking the electrophilic carbon of the bromomethyl group and displacing the bromide ion to form the new carbon-carbon bond.

Reaction: C₁₈H₁₁CH₂Br + K¹³C¹³N → C₁₈H₁₁CH₂¹³C¹³N + KBr

This reaction yields the target compound, Benz[a]anthracene-7-acetonitrile-¹³C₂. lookchem.comclearsynth.com The successful execution of this step relies on careful control of reaction conditions to maximize yield and minimize side reactions.

Purification and Chromatographic Separation of Isotope-Labeled Product and Isomers

Following synthesis, the crude product is a mixture containing the desired labeled compound, unreacted precursors, and various byproducts. A multi-step purification protocol is required to isolate Benz[a]anthracene-7-acetonitrile-¹³C₂ with high chemical purity. The methods employed are similar to those used for other polycyclic aromatic hydrocarbons (PAHs). nih.govresearchgate.netcore.ac.uk

The purification strategy typically involves several stages of chromatography:

Column Chromatography: The initial purification step often uses a column packed with alumina (B75360) and/or silica (B1680970) gel. nih.govcore.ac.uk This separates the PAHs based on polarity, effectively removing many impurities.

High-Performance Liquid Chromatography (HPLC): For finer separation, HPLC is indispensable. nih.govresearchgate.net Both normal-phase and reversed-phase columns can be used to separate the target compound from closely related isomers and other contaminants that were not removed by column chromatography. nih.gov

Thin-Layer Chromatography (TLC): TLC can be employed as a complementary technique for purification or to monitor the progress of the separation. nih.govresearchgate.net

The mean recovery for such intensive purification methods for PAHs is often around 80%. nih.govcore.ac.uk The goal is to achieve a highly pure isolate suitable for definitive analytical verification.

Table 2: Chromatographic Purification Techniques

Technique Stationary Phase Purpose Reference
Column Chromatography Alumina, Silica Gel Bulk separation of compound classes. nih.gov, core.ac.uk
HPLC C18 (Reversed-phase), Silica (Normal-phase) High-resolution separation of isomers and impurities. nih.gov, researchgate.net

Verification of Isotopic Purity and Enrichment

The final and most critical step is the verification of the product's identity and the confirmation of its isotopic labeling. A combination of mass spectrometry and nuclear magnetic resonance spectroscopy provides a comprehensive analysis.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular formula and determine the isotopic enrichment. researchgate.net The incorporation of two ¹³C atoms in place of ¹²C atoms results in a mass increase of approximately 2 Da compared to the unlabeled analogue. By analyzing the isotopic distribution in the mass spectrum, the percentage of molecules that are correctly labeled (isotopic enrichment) can be precisely calculated. researchgate.netrsc.org Gas chromatography-mass spectrometry (GC-MS) is also used to confirm the chemical purity of the final product, ensuring that no significant contaminants co-elute with the target compound. nih.govnih.govresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides definitive structural confirmation.

¹³C NMR: In a ¹³C NMR spectrum, the signals for the two labeled carbon atoms of the acetonitrile group will be exceptionally intense due to the high enrichment (typically >98-99 atom % ¹³C). Furthermore, a characteristic one-bond ¹³C-¹³C coupling constant (JCC) will be observed between these two carbons, providing unequivocal evidence of the ¹³C₂ moiety.

¹H NMR: The spectrum will show that the methylene (B1212753) protons (the -CH₂- group) are coupled not only to each other but also to the adjacent ¹³C nucleus of the nitrile group, resulting in a more complex splitting pattern than in the unlabeled compound.

This dual-pronged analytical approach ensures that the synthesized Benz[a]anthracene-7-acetonitrile-¹³C₂ meets the required standards for both chemical and isotopic purity for its intended use in advanced research applications. frontiersin.org

Table 3: Analytical Verification Methods

Technique Information Obtained Key Indicators Reference
High-Resolution MS (HRMS) Isotopic enrichment, molecular formula confirmation. Mass shift of +2 Da, isotopic distribution pattern. researchgate.net, frontiersin.org
GC-MS Chemical purity, separation from isomers. Single chromatographic peak with correct mass spectrum. nih.gov, researchgate.net
¹³C NMR Spectroscopy Position of labels, structural confirmation. Intense signals for labeled carbons, ¹³C-¹³C coupling. frontiersin.org, nih.gov

Sophisticated Analytical Characterization of Benz a Anthracene 7 Acetonitrile 13c2

Nuclear Magnetic Resonance (NMR) Spectroscopy for Site-Specific 13C Enrichment and Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-destructive technique that provides detailed information about the chemical structure and the specific sites of isotopic labeling. For Benz[a]anthracene-7-acetonitrile-13C2, NMR is crucial for confirming the positions of the two ¹³C atoms.

13C NMR Chemical Shift Assignments and Coupling Constant Analysis

The ¹³C NMR spectrum provides a direct method to observe the enriched carbon atoms. In the case of this compound, the signals corresponding to the nitrile carbon and the methylene (B1212753) carbon of the acetonitrile (B52724) group are expected to be significantly enhanced due to the high ¹³C enrichment.

While specific ¹³C NMR data for the labeled compound is not published, data for the closely related unlabeled compound, Benz(a)anthracene-7-carbonitrile, is available and can be used for comparison. spectrabase.com The chemical shifts for the aromatic carbons in benz[a]anthracene derivatives typically appear in the range of 120-140 ppm. oregonstate.edu For nitriles, the carbon of the cyano group (C≡N) generally resonates in the region of 110-125 ppm. oregonstate.edu The methylene carbon adjacent to the aromatic ring would be expected in the aliphatic region.

The introduction of the two ¹³C isotopes will not only lead to intense signals for these two carbons but will also introduce ¹³C-¹³C coupling. This coupling will result in the splitting of the signals for the labeled carbons into doublets in the ¹³C NMR spectrum, providing definitive evidence of their adjacent positions. The magnitude of this one-bond ¹³C-¹³C coupling constant (¹J_CC) would be characteristic of a single bond between an sp-hybridized carbon and an sp³-hybridized carbon.

Table 1: Predicted ¹³C NMR Data for this compound This table is based on general chemical shift ranges and expected coupling patterns for analogous structures.

Two-Dimensional NMR Techniques (e.g., HSQC, HMBC) for Definitive Structural Characterization

Two-dimensional (2D) NMR techniques are essential for the unambiguous assignment of all proton and carbon signals and for confirming the connectivity within the molecule.

The Heteronuclear Single Quantum Coherence (HSQC) experiment correlates the chemical shifts of protons directly bonded to carbons. nih.gov In the HSQC spectrum of this compound, a strong cross-peak would be observed between the protons of the methylene group (-¹³CH₂-) and the attached ¹³C nucleus. This provides definitive evidence for the H-C connectivity at this labeled position. nih.gov

Chromatographic Methodologies for Purity Assessment and Isolation

Chromatographic techniques are fundamental for the isolation and purity assessment of this compound, ensuring that the final product is free from unlabeled material and other impurities.

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis and purification of PAHs and their derivatives. sigmaaldrich.com For a compound like this compound, a reversed-phase HPLC method would likely be employed, using a C18 or a specialized PAH column. sigmaaldrich.comdiva-portal.org The mobile phase would typically consist of a gradient of water and an organic solvent like acetonitrile or methanol. diva-portal.org Detection can be achieved using a UV detector, as the benz[a]anthracene ring system is strongly chromophoric, or a fluorescence detector for higher sensitivity. sigmaaldrich.com

For the purification of PAHs from complex mixtures, a combination of chromatographic techniques is often necessary. This can include column chromatography on silica (B1680970) gel or alumina (B75360), followed by preparative HPLC. nih.govresearchgate.net Solid-phase extraction (SPE) with materials like Florisil can also be used for sample cleanup. sigmaaldrich.com The purity of the final isolated compound would then be verified by analytical HPLC, ensuring a single sharp peak at the expected retention time. Gas chromatography coupled with mass spectrometry (GC-MS) can also be used to confirm the purity and identity of the compound. nih.govnih.gov

Table 2: Compound Names Mentioned in the Article

Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS)

The sophisticated analytical characterization of this compound, a carbon-13 labeled polycyclic aromatic hydrocarbon (PAH) derivative, relies heavily on the coupling of high-resolution chromatographic techniques with mass spectrometry. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are principal methods for the quantification and identification of this compound, particularly when it is used as an internal standard in environmental and biological samples. isotope.com

In GC-MS analysis, the selection of an appropriate capillary column is critical for achieving the necessary separation of complex PAH mixtures. jeol.com A 'Select PAH' column or similar, dedicated to PAH analysis, is often employed to resolve structural isomers. jeol.com The use of high-resolution mass spectrometry (HRMS) in conjunction with GC allows for very low detection limits, reaching into the parts-per-trillion (ppt) range for tissue samples and parts-per-quadrillion (ppq) for water samples. isotope.com For enhanced sensitivity, selected ion monitoring (SIM) is a common technique. isotope.com When using this compound as an internal standard, the mass spectrometer monitors for the specific mass-to-charge ratio (m/z) of the labeled compound alongside the native analyte. The stable isotope label ensures that the mass spectral profile of the labeled standard will correspond closely to the unlabeled analyte, with the key difference being the mass shift, which provides for accurate quantification. dspsystems.eu

LC-MS, particularly with atmospheric pressure photoionization (APPI), has emerged as a powerful alternative for the analysis of PAHs, including their derivatives. chromatographyonline.com This technique is well-suited for a wide range of PAHs and can be used with high-resolution mass spectrometers for accurate mass measurements. chromatographyonline.com Reversed-phase columns, such as C18, are frequently used in the HPLC separation of PAHs, providing excellent resolution of isomers like chrysene, benz[a]anthracene, and triphenylene. cdc.gov The use of ¹³C-labeled internal standards like this compound in LC-MS methods follows the principle of isotope dilution mass spectrometry (IDMS), which is known to yield reliable quantification even after sample clean-up steps. nih.gov

The choice between GC-MS and LC-MS often depends on the specific application, the complexity of the sample matrix, and the volatility of the target analytes. While GC-MS is a well-established method for many PAHs, LC-MS can be advantageous for less volatile or thermally labile compounds. chromatographyonline.com

Mechanistic Investigations Employing Benz a Anthracene 7 Acetonitrile 13c2

Elucidation of Reaction Pathways through Isotopic Tracing

The primary utility of a ¹³C-labeled compound like Benz[a]anthracene-7-acetonitrile-13C2 is for isotopic tracing studies. The presence of the heavier carbon isotopes allows researchers to follow the path of the molecule through complex chemical or biological systems using mass spectrometry. This technique is invaluable for distinguishing the compound and its metabolites from endogenous molecules.

While no specific biotransformation studies using this compound have been documented, research on related benz[a]anthracene compounds provides a framework for how it would be used. For instance, studies on 7-methylbenz[a]anthracene (B135024) have shown that it is metabolized by rat liver homogenates into hydroxymethyl derivatives and other products. d-nb.info The metabolism of benz[a]anthracene itself is known to proceed through various hydroxylation and epoxidation pathways. nih.govnih.gov

Were this compound to be used in such studies, the ¹³C label would enable precise tracking of its metabolic fate. Researchers could introduce the labeled compound to an in vitro system, such as liver microsomes, or an in vivo model. Subsequent analysis of metabolites by techniques like liquid chromatography-mass spectrometry (LC-MS) would allow for the unambiguous identification of molecules derived from the original compound, helping to map the specific metabolic pathways it undergoes. This would clarify how the acetonitrile (B52724) group at the 7-position influences the metabolism of the benz[a]anthracene core.

A hypothetical metabolic study of this compound could yield data such as the following:

Hypothetical MetaboliteRetention Time (min)Mass Shift (due to ¹³C₂)
Hydroxylated this compound5.2+2
Dihydrodiol of this compound4.8+2
Glucuronide conjugate of this compound3.5+2

This table is for illustrative purposes only, as no experimental data for this specific compound was found.

No studies investigating the kinetic isotope effects (KIEs) specifically with this compound are present in the available literature. KIE studies are a powerful tool for determining the rate-limiting steps of chemical reactions. By comparing the reaction rates of the isotopically labeled compound with its unlabeled counterpart, researchers can infer whether the bond to the labeled atom is broken in the rate-determining step.

In the context of cytochrome P450-mediated metabolism, a significant deuterium (B1214612) KIE is often observed, indicating that C-H bond cleavage is at least partially rate-limiting. nih.gov While a ¹³C KIE is typically smaller than a deuterium KIE, it can still provide valuable mechanistic information, particularly for reactions where bond formation or cleavage involving the labeled carbon is critical. For this compound, a KIE study could elucidate the mechanism of enzymatic oxidation or other transformations at or near the 7-position.

Molecular Interactions with Biological Macromolecules (e.g., DNA, Proteins)

Isotopically labeled compounds are crucial for studying the interactions of chemicals with biological macromolecules like DNA and proteins. The label provides a clear signature for detecting and quantifying adducts or binding events.

The formation of DNA adducts is a key mechanism in the carcinogenicity of polycyclic aromatic hydrocarbons (PAHs). d-nb.infonih.gov Studies on compounds like 7,12-dimethylbenz[a]anthracene (B13559) (DMBA) have shown that they form DNA adducts after metabolic activation. nih.govnih.gov These adducts can be analyzed using techniques like ³²P-postlabeling or, more definitively, mass spectrometry. nih.gov

This compound would be an ideal tool for such investigations. If this compound forms DNA adducts, the ¹³C₂ label would allow for their sensitive and specific detection by mass spectrometry, helping to distinguish them from background DNA damage. This approach, often termed stable isotope labeling and mass spectrometry (SILMS), can provide absolute quantitation of DNA adducts. tera.org While no such studies have been published for this compound, the general methodology is well-established for other PAHs.

The binding of PAHs to proteins, such as human serum albumin, has been studied using fluorometric techniques. nih.gov These studies have shown that benz[a]anthracene binds to specific sites on the protein. nih.gov The use of an isotopically labeled compound like this compound could offer further insights, particularly in studies using mass spectrometry-based proteomics. For example, it could help identify the specific amino acid residues involved in covalent binding after metabolic or photochemical activation. No such binding studies have been reported for this specific labeled compound.

Photochemical and Photobiological Reaction Mechanisms

PAHs like benz[a]anthracene are known to be phototoxic and can undergo photochemical reactions upon exposure to light. nasa.govnih.gov Irradiation of benz[a]anthracene can lead to photo-oxidation and the formation of products that can covalently bind to proteins. nih.gov

The use of this compound in photochemical studies would allow for the precise identification of photoproducts using mass spectrometry. By tracking the ¹³C₂-labeled fragments, researchers could piece together the degradation pathways and identify the reactive intermediates responsible for phototoxicity or photo-induced DNA damage. A study on 7,12-dimethylbenz[a]anthracene showed that light irradiation leads to multiple photoproducts and the formation of DNA adducts that are distinct from those formed through metabolic activation. nasa.gov Similar investigations with this compound could reveal how the 7-acetonitrile group affects its photochemical behavior, but this research has not yet been published.

Formation of Photoproducts and Their Structural Analysis

The photochemical degradation of benz[a]anthracene and its derivatives is known to produce a variety of oxygenated products. unict.itresearchgate.net For Benz[a]anthracene-7-acetonitrile, upon exposure to ultraviolet (UV) radiation in the presence of oxygen, a primary anticipated photoproduct is Benz[a]anthracene-7,12-dione . researchgate.net This transformation involves the oxidative cleavage of the acetonitrile group at the C-7 position and subsequent oxidation of the aromatic ring.

The formation of this dione (B5365651) is a common degradation pathway for many benz[a]anthracene compounds. researchgate.net Structural analysis of the photoproducts is typically carried out using a combination of chromatographic and spectroscopic techniques. High-performance liquid chromatography (HPLC) is employed to separate the components of the irradiated mixture. Subsequently, gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) spectroscopy are utilized for the definitive identification and structural elucidation of the isolated photoproducts. unict.it

In the case of Benz[a]anthracene-7-acetonitrile, another potential photochemical reaction is the cleavage of the C-C bond between the aromatic ring and the acetonitrile group. This can lead to the formation of various smaller molecules. The study of cyano-containing PAH clusters has shown that CN-loss is a possible photo-fragmentation channel.

Below is a table summarizing potential photoproducts and the analytical methods used for their characterization.

Potential PhotoproductAnalytical Technique(s) for Structural Analysis
Benz[a]anthracene-7,12-dioneHPLC, GC-MS, NMR
Products of C-CN bond cleavageGC-MS

Isotopic Tracing in Photochemical Degradation Pathways

The use of isotopically labeled compounds, such as this compound, is instrumental in unraveling the intricate details of photochemical degradation pathways. The two ¹³C atoms in the acetonitrile group (-¹³CH₂¹³CN) act as a tracer, allowing researchers to follow the fate of this specific fragment during the reaction. wikipedia.org This technique is particularly valuable for distinguishing between different mechanistic possibilities.

For instance, in the photochemical degradation of this compound, mass spectrometry plays a pivotal role. By analyzing the mass-to-charge ratio (m/z) of the various products, scientists can determine which fragments retain the ¹³C label.

Scenario 1: Cleavage of the Acetonitrile Group

If the primary photochemical event is the cleavage of the bond between the benz[a]anthracene core and the acetonitrile group, the ¹³C label will be found in the smaller, detached fragments. For example, the detection of ¹³C-labeled cyanide (¹³CN⁻) or other small molecules containing two carbon atoms would provide direct evidence for this pathway.

Scenario 2: Transformation of the Acetonitrile Group

Alternatively, the acetonitrile group may undergo transformation while still attached to the aromatic ring. For example, hydrolysis of the nitrile could lead to a carboxylic acid derivative. In this case, the resulting Benz[a]anthracene-7-acetic acid would retain the two ¹³C atoms, and its mass spectrum would show a corresponding increase in mass compared to the unlabeled compound.

The following table illustrates how isotopic tracing with this compound can be used to differentiate between possible degradation pathways.

Degradation PathwayExpected Fate of ¹³C LabelAnalytical Confirmation
Cleavage and detachment of the acetonitrile groupPresence of ¹³C₂ fragments separate from the main PAH structureDetection of low molecular weight species with a mass two units higher than their unlabeled counterparts by GC-MS.
Transformation of the acetonitrile group (e.g., hydrolysis)The ¹³C label remains with the larger benz[a]anthracene backboneIdentification of a photoproduct with a mass corresponding to the benz[a]anthracene core plus the transformed, ¹³C-labeled functional group.

The stability of ¹³C isotopes, as opposed to deuterium labels which can sometimes undergo exchange, makes them a reliable choice for such mechanistic studies. This approach provides unambiguous evidence for the reaction mechanisms at a molecular level, offering insights that are often unattainable through the study of unlabeled compounds alone.

Applications of Benz a Anthracene 7 Acetonitrile 13c2 in Environmental Science and Geochemistry Research

Tracing Environmental Transformation and Degradation Pathways of Polycyclic Aromatic Hydrocarbons

The use of 13C-labeled compounds like Benz[a]anthracene-7-acetonitrile-13C2 is instrumental in elucidating the transformation and degradation of PAHs in the environment. These labeled molecules act as tracers, allowing researchers to follow their journey and identify the products of both biological and non-biological degradation processes.

Stable Isotope Probing (SIP) is a technique that utilizes compounds labeled with a heavy isotope, such as 13C, to identify the microorganisms responsible for the degradation of specific contaminants. nih.govmicrobe.comenviro.wiki When this compound is introduced into a contaminated soil or sediment sample, the microorganisms that consume the compound incorporate the 13C into their cellular components, such as DNA, RNA, and phospholipids.

By extracting and separating these "heavy" biomolecules, researchers can identify the specific microbial species that are actively degrading the benz[a]anthracene derivative. nih.govresearchgate.netsigmaaldrich.com This cultivation-independent method provides direct evidence of which organisms are involved in the bioremediation of PAHs in situ. microbe.comenviro.wiki For instance, studies using 13C-labeled benz[a]anthracene have identified specific groups of bacteria, such as those related to Pigmentiphaga and uncultivated γ-Proteobacteria, as key degraders in contaminated soils. researchgate.netsigmaaldrich.com

Table 1: Microbial Genera Implicated in Benz[a]anthracene Degradation via SIP

Microbial Genus/Group Environment Reference
Uncultivated γ-Proteobacteria (Pyrene Group 2) PAH-contaminated soil researchgate.netsigmaaldrich.com
Pigmentiphaga PAH-contaminated soil researchgate.net
Beijerinckia Laboratory culture nih.gov

Beyond microbial degradation, PAHs are subject to various abiotic transformation processes. This compound can be used to study these pathways, such as photo-oxidation and hydrolysis, by allowing for the unequivocal identification of degradation products.

Photo-oxidation, the degradation of a compound by light in the presence of oxygen, is a significant abiotic fate process for PAHs. researchgate.netresearchgate.net Laboratory studies irradiating benz[a]anthracene in aqueous solutions have shown the formation of various oxidation products, including quinones. researchgate.netresearchgate.net By using the 13C-labeled compound, researchers can track the formation of these products and determine reaction rates and pathways with high accuracy, even in complex environmental mixtures. The 13C label ensures that the detected products originate from the parent compound and are not artifacts from the sample matrix.

While hydrolysis, the cleavage of chemical bonds by the addition of water, is not a primary degradation pathway for the parent benz[a]anthracene, the acetonitrile (B52724) group in this compound could potentially undergo this reaction under specific environmental conditions. Isotopic labeling would be crucial in confirming this transformation pathway.

Assessment of Environmental Distribution and Bioavailability Using Isotopic Labels

Understanding the distribution and bioavailability of PAHs is critical for assessing their environmental risk. Isotopically labeled compounds like this compound are invaluable for these assessments. When introduced into an environmental system, the labeled compound's movement between different compartments (e.g., water, soil, sediment, and biota) can be monitored over time.

This allows for the determination of key environmental parameters such as partitioning coefficients and bioaccumulation factors. The bioavailability of a contaminant, which is the fraction that is available for uptake by organisms, can be more accurately assessed using isotopic tracers. nih.govnih.gov Studies have shown that the bioavailable fraction of PAHs is a better indicator of ecotoxicological risk than the total concentration. nih.gov Using a 13C-labeled compound allows for precise measurement of its uptake and accumulation in organisms, providing a direct measure of its bioavailability.

Table 2: Application of Isotopic Labels in Environmental Distribution Studies

Parameter Measured Significance
Partitioning Coefficients (e.g., Koc, Kow) Describes how a compound distributes between organic carbon in soil/sediment and water, and between octanol and water, respectively.
Bioaccumulation Factor (BAF) Quantifies the accumulation of a chemical in an organism from all sources of exposure.
Biota-Sediment Accumulation Factor (BSAF) Relates the concentration of a contaminant in an organism to its concentration in the sediment. nih.gov

Source Apportionment and Isotopic Fingerprinting of Aromatic Hydrocarbons

Identifying the sources of PAH contamination is a key aspect of environmental management. Isotopic analysis provides a powerful tool for source apportionment, helping to distinguish between different origins of PAHs.

Compound-Specific Isotope Analysis (CSIA) is an analytical technique that measures the stable isotopic ratios (e.g., ¹³C/¹²C) of individual organic compounds in a sample. researchgate.nettersusenv.commicrobe.comnih.govitrcweb.org This technique can provide a unique "isotopic fingerprint" for a contaminant. This compound, while a synthetic compound, is used as an internal standard in these analyses to ensure accuracy and precision. The principles of CSIA are applied to the native (unlabeled) PAHs present in the environment.

The isotopic composition of PAHs can vary depending on their source material and formation process. itrcweb.org For example, PAHs from petroleum products will have a different isotopic signature than those from the combustion of wood or coal. By analyzing the isotopic ratios of benz[a]anthracene and other PAHs in an environmental sample, it is possible to differentiate between various sources of contamination. researchgate.netresearchgate.net

PAHs can originate from both natural and anthropogenic sources. nih.govmdpi.comnih.gov Natural sources include forest fires and volcanic eruptions, while anthropogenic sources are more varied and include industrial processes, vehicle emissions, and the burning of fossil fuels. nih.govnih.gov

Table 3: Typical Isotopic Signatures of PAHs from Different Sources

Source Type General Characteristics
Petrogenic Derived from petroleum; often characterized by a higher proportion of alkylated PAHs.
Pyrogenic (Combustion) Resulting from the incomplete combustion of organic matter (e.g., wood, coal, gasoline); typically dominated by non-alkylated PAHs.
Biogenic Produced by biological processes; less common for high molecular weight PAHs like benz[a]anthracene.

Computational and Theoretical Investigations of Benz a Anthracene 7 Acetonitrile 13c2

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for elucidating the electronic structure and predicting the reactivity of molecules like Benz[a]anthracene-7-acetonitrile-13C2. researchgate.net By solving approximations of the Schrödinger equation, these methods can determine various electronic properties that are closely linked to a molecule's chemical behavior. nih.gov

For Benz[a]anthracene and its derivatives, DFT calculations are employed to compute properties such as the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO gap is a key indicator of chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity. Other calculated parameters include ionization potential, electron affinity, and local atomic reactivity indices, which can pinpoint the most likely sites for electrophilic or nucleophilic attack. researchgate.net

Studies on substituted Benz[a]anthracene derivatives have demonstrated a correlation between their electronic structure and carcinogenic potency. researchgate.net For instance, the local atomic hardness and electrophilic superdelocalizability at specific carbon atoms in the Benz[a]anthracene skeleton have been identified as significant predictors of carcinogenicity. researchgate.net While specific calculations for this compound are not widely published, the methodologies from studies on related compounds are directly applicable. The introduction of the acetonitrile (B52724) group at the 7-position and the 13C isotopes in the acetonitrile moiety would be expected to subtly alter the electronic distribution and, consequently, the reactivity of the parent Benz[a]anthracene molecule. These changes can be precisely modeled using DFT.

Below is a representative table of electronic properties that can be calculated for Benz[a]anthracene derivatives, which would be essential for predicting the reactivity of this compound.

PropertyDescriptionTypical Calculated Value for Benz[a]anthracene
HOMO Energy Energy of the highest occupied molecular orbital; relates to the ability to donate electrons.-5.5 to -6.0 eV
LUMO Energy Energy of the lowest unoccupied molecular orbital; relates to the ability to accept electrons.-1.5 to -2.0 eV
HOMO-LUMO Gap Energy difference between HOMO and LUMO; indicates chemical reactivity.3.5 to 4.5 eV
Ionization Potential The minimum energy required to remove an electron from the molecule.~7.45 eV nih.gov
Electron Affinity The energy released when an electron is added to the molecule.~0.63 eV nih.gov
Dipole Moment A measure of the polarity of the molecule.Varies with substitution

Note: The values presented are illustrative and based on data for the parent Benz[a]anthracene molecule and its derivatives. Specific values for this compound would require dedicated DFT calculations.

Molecular Dynamics Simulations of Compound Interactions with Biological and Environmental Phases

Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. nih.gov This technique is particularly useful for understanding how a molecule like this compound interacts with complex biological systems, such as cell membranes, or environmental matrices like soil organic matter and atmospheric aerosols.

In a typical MD simulation, the forces between atoms are calculated using a force field, and Newton's laws of motion are integrated to model the system's evolution. For this compound, MD simulations can predict its partitioning behavior, orientation, and binding affinity within a lipid bilayer, which serves as a model for cell membranes. dntb.gov.uacsit.am Studies on related PAHs have shown that these nonpolar molecules tend to intercalate within the hydrophobic core of the lipid bilayer. dntb.gov.ua The acetonitrile group, with its polar character, would likely influence the orientation of this compound at the membrane interface.

MD simulations can also elucidate the interactions with environmental phases. For example, the adsorption and diffusion of the compound in models of soil organic matter can be simulated to predict its environmental mobility and bioavailability. The 13C labeling in this compound does not significantly alter the forces in classical MD simulations, as the force fields are generally not isotope-specific. However, the information gained from simulating the unlabeled analogue is directly applicable to the labeled compound's physical interactions.

The following table outlines key parameters that can be obtained from MD simulations to characterize the interaction of this compound with a lipid bilayer.

ParameterDescriptionSignificance for Interaction
Potential of Mean Force (PMF) The free energy profile of moving the molecule from the aqueous phase into the membrane.Determines the partitioning coefficient and the thermodynamic barrier for membrane entry.
Radial Distribution Function (RDF) Describes the probability of finding other atoms or molecules at a certain distance.Reveals specific interactions with lipid headgroups or acyl chains.
Order Parameters (e.g., S_CD) Measure the orientational order of the molecule and the surrounding lipid chains.Indicates the degree of perturbation of the membrane structure upon compound insertion.
Interaction Energy The non-bonded energy (van der Waals and electrostatic) between the molecule and the bilayer.Quantifies the strength of the association.

Prediction of Spectroscopic Properties and Isotope Effects

Computational methods are instrumental in predicting spectroscopic properties, which can aid in the identification and characterization of molecules. For this compound, the most relevant spectroscopic techniques are Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. The isotopic labeling at the acetonitrile carbon and the nitrile carbon provides a unique signature for these analyses.

The prediction of 13C NMR spectra has been greatly enhanced by computational approaches, including machine learning algorithms trained on large spectral databases. ncssm.edunmrdb.org For a novel or sparsely studied compound like this compound, these predictive tools can generate a theoretical spectrum. The chemical shifts of the 13C-labeled carbons would be of particular interest. Studies on Benz[a]anthracene derivatives have shown that the 13C chemical shifts at certain positions are sensitive to the molecule's carcinogenic activity, highlighting the link between spectroscopic properties and biological function. nih.gov

The primary effect of the 13C2 labeling on the NMR spectrum would be the presence of strong signals at the chemical shifts corresponding to the acetonitrile carbons, and potentially observable 13C-13C coupling between them. In IR spectroscopy, the substitution of 12C with 13C in the nitrile group would cause a predictable shift in the vibrational frequency of the C≡N stretching mode to a lower wavenumber due to the heavier mass of the isotope. This isotope effect can be accurately calculated using quantum chemical methods.

The table below illustrates the kind of spectroscopic data that can be predicted computationally for this compound.

Spectroscopic PropertyPredicted Feature for Unlabeled CompoundPredicted Isotope Effect for -13C2
13C NMR Chemical Shift (Nitrile Carbon) ~118 ppmNo significant shift, but signal intensity would be enhanced if starting from a low natural abundance sample.
13C NMR Chemical Shift (Acetonitrile CH2) ~25 ppmNo significant shift, but signal intensity would be enhanced.
IR Vibrational Frequency (C≡N stretch) ~2245 cm⁻¹Shift to a lower frequency (~2190 cm⁻¹)

Note: The predicted values are estimates based on typical values for similar functional groups and require specific calculations for accurate prediction.

Modeling Isotopic Fractionation in Reaction Mechanisms

Isotopic fractionation is the partitioning of isotopes between two substances or two phases. In chemical reactions, this phenomenon is described by kinetic isotope effects (KIEs), where a molecule containing a heavier isotope reacts at a different rate than a molecule with a lighter isotope. acs.org Modeling KIEs is crucial for understanding reaction mechanisms and for interpreting data from stable isotope tracer studies, which is a primary application for this compound.

For a reaction involving the cleavage of a bond to one of the 13C-labeled carbons in this compound, a normal KIE is expected (k_light/k_heavy > 1). This is because the zero-point energy of a bond with a heavier isotope is lower, requiring more energy to break. The magnitude of the KIE can be predicted using computational methods, typically by calculating the vibrational frequencies of the reactant and the transition state of the reaction. nih.gov

These models are essential for studies of environmental degradation or metabolism, where changes in the isotopic ratio of a compound can indicate the extent of a reaction. For example, if this compound undergoes microbial degradation that involves the acetonitrile group, the remaining unreacted compound would become enriched in 13C. The relationship between the extent of degradation and the isotopic enrichment can be modeled using the calculated KIE. researchgate.net

The following table provides examples of KIEs that could be modeled for hypothetical reactions involving this compound.

Reaction TypeAtom(s) InvolvedExpected KIE (k_12C / k_13C)Significance
Hydroxylation at Acetonitrile Carbon -CH2CN1.02 - 1.05Provides insight into the transition state of enzymatic oxidation.
Nitrile Hydrolysis -C≡N1.03 - 1.06Can be used to trace the breakdown of the nitrile group in environmental or biological systems.
Decyanation C-CN bond cleavage1.01 - 1.04Helps to elucidate metabolic pathways that involve the removal of the acetonitrile group.

Note: The KIE values are illustrative and depend on the specific reaction mechanism and temperature. Accurate values would be derived from detailed computational modeling of the reaction's transition state.

Emerging Research Avenues and Future Directions for Benz a Anthracene 7 Acetonitrile 13c2

Development of Novel and More Efficient Synthetic Routes for Isotopic Labeling

The synthesis of isotopically labeled compounds like Benz[a]anthracene-7-acetonitrile-13C2 is a critical area of research, as the efficiency and cost-effectiveness of these methods directly impact their availability for scientific investigation. Current research focuses on developing synthetic pathways that offer high yields, regioselectivity, and incorporation of the isotopic label at a late stage of the synthesis to maximize the use of the expensive labeled starting materials.

Future research in this area is likely to explore novel catalytic systems, such as transition metal-catalyzed cross-coupling reactions, to construct the complex polycyclic aromatic framework with high precision. Additionally, the use of microwave-assisted synthesis could significantly reduce reaction times and improve yields. The development of one-pot or tandem reaction sequences is another promising avenue to streamline the synthesis and reduce the number of purification steps required.

Table 1: Key Considerations in the Synthesis of this compound

FeatureDescriptionFuture Research Focus
Starting Materials Selection of appropriate precursors containing the 13C label.Exploring alternative and more accessible labeled starting materials.
Reaction Conditions Optimization of temperature, pressure, and catalysts to maximize yield.Investigation of novel catalytic systems and reaction media.
Purification Chromatographic techniques to isolate the final product.Development of more efficient and scalable purification methods.
Characterization Spectroscopic methods (NMR, Mass Spectrometry) to confirm structure and isotopic enrichment.Application of advanced analytical techniques for comprehensive characterization.

Integration into Advanced Omics Technologies for Metabolomic and Proteomic Studies

The application of stable isotope-labeled compounds in "omics" fields, particularly metabolomics and proteomics, is a rapidly growing area of research. This compound can serve as an internal standard in mass spectrometry-based analyses, allowing for accurate quantification of its unlabeled analogue and related metabolites in complex biological matrices.

In metabolomic studies, this labeled compound can be used to trace the metabolic fate of Benz[a]anthracene-7-acetonitrile in various biological systems. By tracking the incorporation of the 13C label into different metabolites, researchers can elucidate metabolic pathways and identify key enzymes involved in the biotransformation of this class of compounds. In proteomics, stable isotope labeling by amino acids in cell culture (SILAC) is a powerful technique for quantitative proteomics. While not a direct application of this compound, the principles of using stable isotopes for quantification are central. Future applications could involve using this labeled compound to study the adduction of reactive metabolites to proteins, providing insights into mechanisms of toxicity and carcinogenesis.

Table 2: Applications of this compound in Omics Technologies

Omics FieldApplicationPotential Insights
Metabolomics Internal standard for quantification of unlabeled analogue.Accurate measurement of exposure levels.
Metabolomics Tracer for metabolic pathway analysis.Elucidation of biotransformation and detoxification pathways.
Proteomics Study of protein adduct formation.Understanding mechanisms of toxicity and disease.

Exploration of Its Utility in New Analytical Methodologies and Reference Standard Development

The development of sensitive and selective analytical methods for the detection and quantification of PAHs and their derivatives is of paramount importance for environmental monitoring and human health risk assessment. This compound is a valuable tool in this regard, serving as an ideal internal standard for methods such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS). medchemexpress.com

Its use as a reference standard helps to ensure the accuracy and comparability of data generated by different laboratories. medchemexpress.com Future research will likely focus on the development of novel analytical platforms, such as advanced mass spectrometry techniques (e.g., high-resolution mass spectrometry) and new chromatographic separation methods, where this compound will play a crucial role in method validation and quality control. Furthermore, its application could be extended to the development of new sample preparation techniques, such as solid-phase microextraction (SPME), to enhance the sensitivity and selectivity of analytical methods.

Table 3: Role of this compound in Analytical Chemistry

AreaFunctionSignificance
Analytical Method Development Internal StandardCorrects for matrix effects and variations in instrument response.
Reference Standard CalibrantEnsures accuracy and traceability of measurements. medchemexpress.com
Quality Control QC Sample ComponentMonitors the performance of analytical methods over time.

Interdisciplinary Applications in Advanced Materials Science and Nanoscience

While the primary applications of this compound are currently in the fields of analytical and biological chemistry, its unique photophysical properties, characteristic of polycyclic aromatic hydrocarbons, could open up avenues for its use in materials science and nanoscience. PAHs are known for their semiconducting and light-emitting properties, making them attractive for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

The presence of the nitrile group and the potential for further functionalization of the aromatic core could allow for the tuning of its electronic and optical properties. The isotopic labeling could be used as a probe to study charge transport mechanisms and excited state dynamics in thin films and nanostructures. While speculative at this stage, future interdisciplinary research could explore the incorporation of this compound into novel functional materials and nanomaterials, leveraging its unique combination of properties.

Table 4: Potential Future Applications in Materials and Nanoscience

FieldPotential ApplicationRationale
Organic Electronics Component in OLEDs or OPVsInherent photophysical properties of the PAH core.
Nanoscience Probe for studying charge transportIsotopic labeling allows for spectroscopic tracking.
Functional Materials Building block for novel polymersNitrile group offers a site for polymerization.

Q & A

Q. Table 1: Recommended PPE Materials

Material TypeExamplesSource
GlovesPolyvinyl Alcohol, Viton®
Protective ClothingDuPont Tyvek®

Basic: Which analytical techniques are most effective for quantifying this compound in complex matrices?

Answer:
Method selection depends on sensitivity and matrix complexity:

  • 13C NMR Spectroscopy : Confirms structural integrity and isotopic labeling purity by tracking 13C signatures .
  • Gas Chromatography-Mass Spectrometry (GC-MS) : Quantifies trace levels using retention indices (e.g., DB-5 columns) and mass fragmentation patterns .
  • High-Performance Liquid Chromatography (HPLC) : Resolves degradation products; paired with UV/fluorescence detection for sensitivity .
  • Reference Standards : Cross-validate results with certified standards (e.g., NIST reference data) .

Q. Table 2: Analytical Method Comparison

TechniqueSensitivityKey Application
13C NMRModerateIsotopic purity verification
GC-MSHigh (ppb)Trace quantification
HPLC-UVHighStability/degradation studies

Advanced: How can researchers optimize the synthesis of 13C2-labeled Benz[a]anthracene derivatives for isotopic tracing studies?

Answer:
Synthetic optimization involves:

  • Precursor Selection : Use 13C-enriched acetonitrile to ensure isotopic incorporation at the 7-position .
  • Reaction Monitoring : Employ thin-layer chromatography (TLC) or inline FTIR to track intermediate formation .
  • Purification : Utilize column chromatography with silica gel or preparative HPLC to isolate labeled products .
  • Purity Validation : Confirm isotopic enrichment (>98%) via high-resolution mass spectrometry (HRMS) and 13C NMR .

Advanced: What methodologies are recommended to resolve contradictions in experimental data involving this compound?

Answer:
Address discrepancies through:

  • Orthogonal Validation : Cross-check results using GC-MS, HPLC, and NMR to rule out method-specific artifacts .
  • Degradation Analysis : Monitor stability under varying conditions (light, temperature) to identify breakdown products .
  • Reference Data Alignment : Compare with NIST spectral libraries or published enthalpy/vapor pressure data (e.g., ΔvapH = 21.2–26.98 kcal/mol) .
  • Statistical Reproducibility : Perform triplicate experiments with controls to assess variability .

Basic: What are the key considerations for storing this compound to ensure stability?

Answer:

  • Environment : Store in amber glass containers at 2–8°C in a dedicated, ventilated cabinet .
  • Incompatibilities : Separate from oxidizing agents (e.g., nitric acid) and strong bases to prevent reactive degradation .
  • Monitoring : Conduct quarterly stability checks via HPLC to detect early signs of decomposition .

Advanced: How can researchers assess the environmental impact and degradation pathways of this compound?

Answer:

  • Photodegradation Studies : Expose the compound to UV light and analyze breakdown products using GC-MS .
  • Aquatic Toxicity Assays : Evaluate bioaccumulation in model organisms (e.g., Daphnia) under OECD guidelines .
  • Soil Metabolism : Track 13C-labeled metabolites via isotope-ratio mass spectrometry (IRMS) to map biodegradation pathways .
  • Computational Modeling : Predict persistence using QSAR models aligned with EPA EPI Suite™ data .

Notes

  • All methodologies must comply with OSHA (29 CFR 1910.132) and NIOSH guidelines for hazardous chemical handling .
  • Data from NIST and peer-reviewed studies provide authoritative validation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.